molecular formula C18H22BN3O3 B13098722 N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13098722
M. Wt: 339.2 g/mol
InChI Key: MUQRPPVWYSPQPZ-UHFFFAOYSA-N
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Description

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methyl group and a benzamide moiety linked to a boronate ester. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-methylpyrimidine.

    Boronate Ester Formation: The boronate ester is introduced via a reaction between 4-bromo-1,3,2-dioxaborolane and the benzamide derivative.

    Coupling Reaction: The final step involves coupling the pyrimidine ring with the boronate ester using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the benzamide moiety.

    Substitution: The boronate ester group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of new compounds with different substituents on the boronate ester.

Scientific Research Applications

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The pyrimidine ring and benzamide moiety contribute to the compound’s binding affinity and specificity towards target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyrimidin-2-yl)-4-bromobenzamide: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the pyrimidine ring, altering its reactivity and applications.

Uniqueness

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a pyrimidine ring, benzamide moiety, and boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H22BN3O3/c1-12-10-11-20-16(21-12)22-15(23)13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,21,22,23)

InChI Key

MUQRPPVWYSPQPZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=N3)C

Origin of Product

United States

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